molecular formula C5H4F3N3 B1530515 5-(Trifluoromethyl)pyridazin-3-amine CAS No. 1211591-88-6

5-(Trifluoromethyl)pyridazin-3-amine

Cat. No. B1530515
M. Wt: 163.1 g/mol
InChI Key: NMHGKWPZNCTIHR-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridazin-3-amine is an organic compound with potential applications in various fields of scientific research and industry. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .


Molecular Structure Analysis

The molecular formula of 5-(Trifluoromethyl)pyridazin-3-amine is C5H4F3N3 . This compound has a molecular weight of 163.1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)pyridazin-3-amine include a molecular weight of 163.1 . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

  • Pharmaceutical and Veterinary Industries

    • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
    • Methods of Application : The methods of application can vary widely depending on the specific drug or veterinary product. These compounds are typically administered orally, topically, or by injection .
    • Results or Outcomes : Many candidates containing the TFMP moiety are currently undergoing clinical trials .
  • Chemical Intermediate

    • Summary of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
    • Results or Outcomes : The production data estimated from the i-map Sigma database indicates that 2,3,5-DCTF is in high demand .
  • Pharmacophore in Drug Design

    • Summary of Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It has been used in drug design for a variety of conditions, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic conditions .
    • Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
    • Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
  • Antidepressant and Antipsychotic Drugs

    • Summary of Application : This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant and antipsychotic drugs.
    • Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
    • Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .
  • Antihistamine, Anti-fungal, Anticancer, Antioxidant, and Anti-inflammatory Drugs

    • Summary of Application : This compound is also found in antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
    • Methods of Application : The methods of application can vary widely depending on the specific drug. These compounds are typically administered orally, topically, or by injection .
    • Results or Outcomes : Many candidates containing the pyridazinone moiety are currently undergoing clinical trials .

Safety And Hazards

The safety data sheet for 5-(Trifluoromethyl)pyridazin-3-amine suggests that it should be handled in accordance with good industrial hygiene and safety procedures . It is recommended to avoid contact with skin and eyes, and not to eat, drink or smoke when using this product .

properties

IUPAC Name

5-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHGKWPZNCTIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridazin-3-amine

Synthesis routes and methods

Procedure details

3-Chloro-5-(trifluoromethyl)pyridazine (28.0 g, 153 mmol) was dissolved in ammonia in isopropanol (200 mL, 400 mmol, 2.0 M) and heated at 80° C. in a pressure vessel for 3 days. The reaction was cooled to room temperature and concentrated under reduced pressure to take the isopropanol off. The residue was purified by flash chromatography to afford the title compound as an off white solid, 1H NMR (500 MHz, CDCl3) δ 8.83 (s, 1H); 6.91 (s, 1H); 5.00 (s, 2H, br). LRMS (APCI) calc'd for (CsH4F3N3) [M+H]+, 164.1. found 164.1.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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